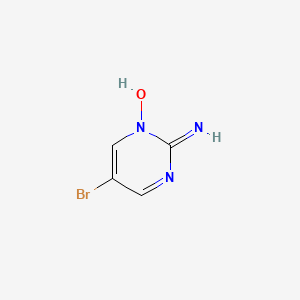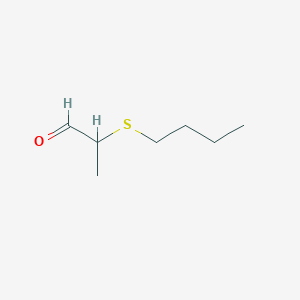
2-(Butylsulfanyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butylsulfanyl)propanal is an organic compound that belongs to the family of aldehydes It is characterized by the presence of a butylsulfanyl group attached to the second carbon of a propanal molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Butylsulfanyl)propanal can be synthesized through several methods. One common approach involves the oxidation of 2-(butylsulfanyl)propanol using acidified potassium dichromate (VI) as the oxidizing agent . The reaction is typically carried out under controlled conditions to ensure the selective formation of the aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale oxidation processes. These processes often utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butylsulfanyl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as the oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
Oxidation: 2-(Butylsulfanyl)propanoic acid.
Reduction: 2-(Butylsulfanyl)propanol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Butylsulfanyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of flavors, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(butylsulfanyl)propanal involves its interaction with specific molecular targets. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that participate in various biochemical pathways. The butylsulfanyl group may also influence the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylsulfanyl)propanal
- 2-(Ethylsulfanyl)propanal
- 2-(Propylsulfanyl)propanal
Uniqueness
2-(Butylsulfanyl)propanal is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the butylsulfanyl group plays a crucial role in the desired chemical transformations .
Eigenschaften
CAS-Nummer |
85296-31-7 |
|---|---|
Molekularformel |
C7H14OS |
Molekulargewicht |
146.25 g/mol |
IUPAC-Name |
2-butylsulfanylpropanal |
InChI |
InChI=1S/C7H14OS/c1-3-4-5-9-7(2)6-8/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
OHPXXHZUQCZVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


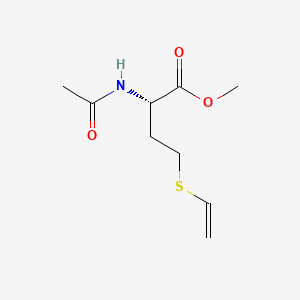
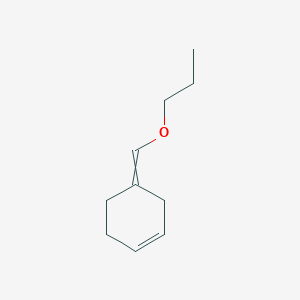
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)


![Benz[h]isoquinoline-6-carbonitrile](/img/structure/B14421689.png)
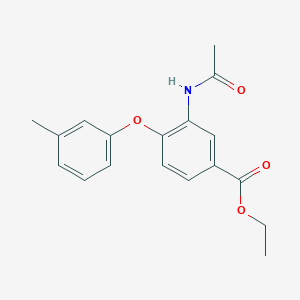

![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
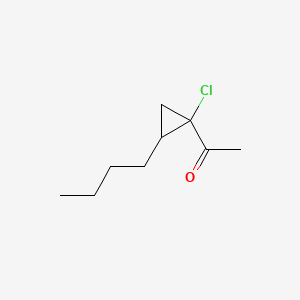
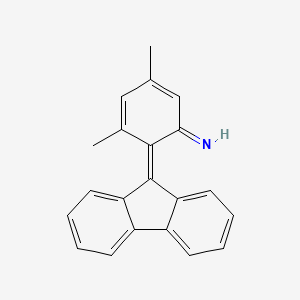
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
